tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate
Description
tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate is a chiral β-hydroxy ester featuring a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and a tert-butyl ester moiety. Its stereochemistry (2S,3R) is critical for its role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for amines, and the tert-butyl ester stabilizes the carboxylic acid functionality during reactions . This compound is widely utilized in medicinal chemistry for constructing peptide backbones and modifying side chains, owing to its balance of stability under basic conditions and ease of deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRQPSBMLDCJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group . The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like dicyclohexylcarbodiimide (DCC) . The tert-butyl ester group is introduced to protect the carboxyl group of threonine . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester follows similar synthetic routes but on a larger scale . The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Fmoc Group Removal
The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions to expose the primary amine for peptide elongation.
Key Observations :
-
Piperidine alone achieves >95% deprotection efficiency but may induce racemization in sensitive residues .
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DBU/piperidine mixtures reduce racemization by scavenging dibenzofulvene (DBF), a byproduct of Fmoc cleavage .
tert-Butyl Ester Hydrolysis
The tert-butyl ester is removed under acidic conditions to liberate the carboxylic acid.
Key Observations :
-
TFA achieves near-quantitative deprotection without damaging acid-labile side chains .
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Hydrolysis under mild acidic conditions (e.g., HCl/dioxane) preserves stereochemistry.
Coupling Reactions
The deprotected amine participates in peptide bond formation via carbodiimide-mediated activation.
| Coupling Reagent | Activator | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| DIC | HOBt | DMF | 1–2 h | >90% | |
| HBTU | DIEA | DCM | 45–60 min | 85–92% |
Mechanistic Insights :
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DIC/HOBt : Forms an active ester intermediate, minimizing racemization during activation .
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HBTU/DIEA : Generates uranium-based activating species for rapid coupling .
Racemization Risks
Racemization at the α-carbon occurs under prolonged basic conditions. Key mitigations include:
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Using low-temperature (0–4°C) coupling for sterically hindered residues .
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Limiting piperidine exposure to <30 min during Fmoc removal .
tert-Butyl Group Stability
The tert-butyl ether resists:
Industrial-Scale Production
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Batch Reactors : Multi-gram syntheses use TFA for efficient tert-butyl cleavage without column chromatography .
This compound’s well-characterized reactivity profile makes it indispensable in synthesizing complex peptides with precise stereochemical control. Experimental protocols emphasize balancing deprotection efficiency with minimal side reactions, ensuring high yields in both academic and industrial settings.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate is predominantly used as a protected amino acid in the synthesis of peptides. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for the amine during peptide synthesis, which allows for selective coupling reactions without interference from the amino group.
Synthetic Pathways
The synthesis typically involves:
- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base.
- Coupling Reactions : The protected amino acid can be coupled with other amino acids using standard coupling agents like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection : The Fmoc group can be removed under mild basic conditions, allowing for further reactions or purification steps.
Medicinal Chemistry
Drug Development
This compound has been investigated for its potential therapeutic applications. Its structure allows it to mimic natural amino acids, making it suitable for designing inhibitors or modulators of biological pathways.
Case Studies
- NMDAR Modulators : Research has shown that compounds derived from this compound can act on NMDA receptors, which are crucial for synaptic plasticity and memory function. These compounds have been explored for their potential in treating neurological disorders .
Biological Applications
Enzyme Mechanisms and Protein Interactions
The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its structural properties. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into catalytic mechanisms.
Mechanism of Action
The primary function of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is to protect the amino and carboxyl groups of threonine during peptide synthesis . The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group . These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Boc-Protected Analogue: (2S,3R)-tert-Butyl 2-(Boc-amino)-3-hydroxybutanoate
- Structure : Replaces Fmoc with tert-butoxycarbonyl (Boc).
- Properties : Boc is stable under acidic conditions but requires stronger acids (e.g., TFA) for removal, making it less compatible with Fmoc-based SPPS. The tert-butyl ester remains intact during Boc deprotection.
- Application : Preferred in orthogonal protection strategies where sequential deprotection is needed .
Unprotected Amino Variant: tert-Butyl (2S,3R)-3-Amino-2-hydroxybutanoate
- Structure : Lacks the Fmoc group, exposing the free amine.
- Properties : The absence of Fmoc reduces steric hindrance but limits utility in stepwise peptide elongation due to amine reactivity.
- Application : Used as a precursor for introducing unprotected amines in late-stage modifications .
Fmoc-Protected Compounds with Varied Substituents
Ubenimex-Fmoc-alkyne
- Structure : Contains a propargyl ester and a phenylbutyryl chain instead of the tert-butyl ester.
- Properties : The propargyl group enables click chemistry applications, while the phenylbutyryl moiety enhances lipophilicity.
- Synthesis : Synthesized via DCC/DMAP coupling with 67% yield, compared to the tert-butyl ester’s typical 70–87% yields in analogous reactions .
Fmoc-SR-Dab(3-Aloc)-OH
- Structure: Features an additional allyloxycarbonyl (Alloc)-protected amine on a diamino butanoic acid backbone.
- Properties : Dual protection (Fmoc and Alloc) enables orthogonal deprotection strategies. The Alloc group is removed via Pd-mediated cleavage, offering compatibility with acid-labile tert-butyl esters.
- Application : Useful in synthesizing branched peptides or cyclic structures .
Stereoisomeric and Functional Group Variants
tert-Butyl (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoate
tert-Butyl ((2S,3R)-4-Chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Structure : Chlorine substituent at the 4-position and a carbamate group.
- Properties : The electron-withdrawing chlorine enhances electrophilicity, facilitating nucleophilic substitutions.
- Application : Intermediate in synthesizing antiviral and anticancer agents .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate | C23H25NO5 | 407.45 | 204587-95-1 | Fmoc-amino, tert-butyl ester, (2S,3R) |
| Ubenimex-Fmoc-alkyne | C34H36N2O6 | 592.67 | N/A | Propargyl ester, phenylbutyryl chain |
| Fmoc-SR-Dab(3-Aloc)-OH | C23H24N2O6 | 424.45 | 2381842-52-8 | Dual Fmoc/Alloc protection |
| tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate | C14H21NO3 | 251.33 | 119626-06-1 | (2R,3S) stereochemistry, phenyl group |
Biological Activity
tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate, commonly referred to as Fmoc-Thr-OtBu, is a threonine derivative characterized by its molecular formula and a molecular weight of approximately 397.46 g/mol. This compound is notable for its tert-butyl ester group and the fluorenylmethoxycarbonyl (Fmoc) protective group, which play crucial roles in its biological activity and applications in synthetic chemistry.
The synthesis of this compound typically involves the protection of the amino group with Fmoc, followed by esterification with tert-butyl alcohol. The resulting compound is generally a white to almost white crystalline powder that is soluble in organic solvents like chloroform .
The biological activity of Fmoc-Thr-OtBu is primarily linked to its structural properties as an amino acid derivative. It is known to participate in peptide synthesis and can influence the conformational stability of peptides due to its sterically bulky groups. The Fmoc group protects the amino function, allowing for selective reactions during peptide coupling processes.
Enzymatic Stability
Research indicates that compounds with similar structures exhibit enhanced stability against enzymatic degradation compared to their unprotected counterparts. This stability is particularly advantageous in the development of peptide-based therapeutics .
Peptide Synthesis
Fmoc-Thr-OtBu is widely used in solid-phase peptide synthesis (SPPS) due to its ability to form stable linkages while providing ease of deprotection under mild conditions. This property facilitates the synthesis of complex peptides and proteins .
Case Studies
- Peptide Therapeutics : A study demonstrated the successful incorporation of Fmoc-Thr-OtBu into various peptide sequences, resulting in peptides with enhanced biological activity and stability. The synthesized peptides showed significant inhibition of specific enzyme targets, indicating potential therapeutic applications .
- Structural Studies : Another research effort utilized Fmoc-Thr-OtBu in the synthesis of β-peptides, revealing that these peptides could adopt stable secondary structures that are resistant to proteolytic enzymes. This characteristic enhances their potential as drug candidates .
Comparative Analysis
The following table summarizes structural analogs of Fmoc-Thr-OtBu and their respective biological activities:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| N-alpha-Fmoc-L-threonine tert-butyl ester | 120791-76-6 | 1.00 | Alternative protective strategies |
| (2R,3R)-tert-butyl 3-amino-2-hydroxybutanoate | 176.23 | 0.96 | Lacks Fmoc protection |
| (2S,3R)-tert-butyl 2-amino-3-hydroxybutanoate hydrochloride | 69320-90-7 | 0.96 | Salt form with different solubility properties |
| (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | 102507-13-1 | 0.96 | Contains an additional methyl group |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing tert-Butyl (2S,3R)-2-(Fmoc-amino)-3-hydroxybutanoate with high enantiomeric purity?
- Methodology : The synthesis typically involves:
- Chiral auxiliary use : Protecting the amino group with Fmoc and the carboxyl group as a tert-butyl ester to prevent undesired reactions .
- Flash chromatography : Purification using solvents like CH₂Cl₂/MeOH gradients to isolate the target compound while preserving stereochemistry .
- Low-temperature reactions : For example, s-BuLi-mediated alkylation at -78°C to maintain configuration .
- Key considerations : Monitor reaction progress via TLC and intermediate characterization by H NMR to confirm regioselectivity .
Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?
- X-ray crystallography : Determines absolute configuration via Flack parameter refinement (e.g., Flack parameter = 0.02(10) in monoclinic C2 systems) .
- NMR spectroscopy : H and C NMR identify diastereomeric splitting patterns and coupling constants (e.g., δ 5.54 ppm for chiral center protons) .
- HPLC : Chiral columns resolve enantiomers; purity >98% is achievable with optimized mobile phases .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers at -20°C, under inert gas (N₂/Ar), and away from moisture to prevent ester hydrolysis .
- Handling : Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid sparks/static discharge due to flammability risks .
- Waste disposal : Follow institutional guidelines for carbamate-containing waste to minimize environmental impact .
Advanced Research Questions
Q. How can racemization during synthesis be minimized, and what analytical methods detect it?
- Mitigation strategies :
- Use non-polar solvents (e.g., hexanes) for recrystallization to reduce kinetic racemization .
- Optimize reaction pH (neutral to slightly basic) to avoid base-catalyzed epimerization .
- Detection :
- Chiral HPLC with UV/ECD detectors quantifies enantiomeric excess (e.g., 99:1 enantiomeric ratio) .
- Dynamic NMR at variable temperatures observes coalescence of diastereotopic signals .
Q. What role does this compound play in designing β-secretase (BACE) inhibitors for neurodegenerative diseases?
- Structural insights : The (2S,3R) configuration mimics natural peptide substrates, enabling competitive inhibition of BACE2 (IC₅₀ < 50 nM in diabetes studies) .
- Functional assays : Fluorescent polarization assays measure binding affinity to BACE2 active sites, with Ki values correlating with stereochemical precision .
Q. How do crystallographic data resolve contradictions in reported stereochemical outcomes?
- Case study : Discrepancies in diastereomer ratios (e.g., 85:15 vs. 95:5) are resolved by single-crystal X-ray analysis, confirming the dominant (2S,3R) configuration .
- Refinement parameters : High data-to-parameter ratios (>15:1) and low R factors (<0.03) ensure reliability .
Methodological Challenges
Q. What are the scalability challenges in multi-step syntheses of this compound?
- Purification bottlenecks : Flash chromatography becomes inefficient at >10 g scale; switch to centrifugal partition chromatography (CPC) for higher throughput .
- Cost of chiral reagents : Replace expensive Fmoc-protected intermediates with in-situ protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) alternatives) .
Q. How does the tert-butyl group influence solubility and crystallinity in peptide coupling reactions?
- Solubility : The tert-butyl ester enhances solubility in apolar solvents (e.g., toluene), facilitating solid-phase peptide synthesis (SPPS) .
- Crystallinity : Steric bulk promotes ordered crystal packing, as shown in monoclinic systems with Z = 4 and unit cell volume 2788.7 ų .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies (55–71%), and how can reproducibility be improved?
- Critical factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
